molecular formula C12H19NO2 B1208511 Ocrilate CAS No. 6701-17-3

Ocrilate

Cat. No.: B1208511
CAS No.: 6701-17-3
M. Wt: 209.28 g/mol
InChI Key: RPQUGMLCZLGZTG-UHFFFAOYSA-N
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Description

OCRYLATE is a compound belonging to the family of acrylates, which are esters, salts, and conjugate bases of acrylic acid. Acrylates are characterized by the presence of vinyl groups, which are two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group. This bifunctional nature makes acrylates highly versatile and useful in various applications, including polymerization and functionalization reactions .

Scientific Research Applications

OCRYLATE has a wide range of applications in scientific research:

Safety and Hazards

Despite evidence of adverse skin, eye, and throat reactions to these chemicals, they continue to be used in nail products . Direct contact and inhalation are the main hazardous forms of contact .

Future Directions

While specific future directions for “Ocrylate” are not available, the field of acrylates and their applications continues to be a subject of research . There is a growing interest in PISA (polymerization-induced self-assembly), which holds great promise for large-scale production .

Preparation Methods

Synthetic Routes and Reaction Conditions: OCRYLATE can be synthesized through the esterification of acrylic acid with the corresponding alcohol. The reaction typically involves the use of acidic catalysts and is carried out at elevated temperatures. For example, the reaction with lower alcohols such as methanol or ethanol takes place at 100–120°C with acidic heterogeneous catalysts like cation exchangers. For higher alcohols like butanol or 2-ethylhexanol, sulfuric acid is used as a homogeneous catalyst .

Industrial Production Methods: Industrial production of OCRYLATE involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous flow processes and heterogeneous catalysis are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: OCRYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of OCRYLATE involves its ability to undergo polymerization and functionalization reactions. The vinyl group in OCRYLATE is highly reactive and can form covalent bonds with other molecules, leading to the formation of polymers and copolymers.

Comparison with Similar Compounds

OCRYLATE is similar to other acrylates such as methyl acrylate, ethyl acrylate, and butyl acrylate. it has unique properties that make it suitable for specific applications:

OCRYLATE’s unique combination of reactivity and versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

octyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-4-5-6-7-8-9-15-12(14)11(2)10-13/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQUGMLCZLGZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26877-34-9
Record name Poly(octyl cyanoacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26877-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10217208
Record name Octyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6701-17-3
Record name Octyl 2-cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6701-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ocrylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocrylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15086
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Octyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ocrilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C655P1XVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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